Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy-
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Overview
Description
Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms.
Preparation Methods
The synthesis of pyridazine derivatives typically involves the formation of the pyridazine ring through various synthetic routes. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- undergoes various chemical reactions, including:
Scientific Research Applications
Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- involves its interaction with specific molecular targets and pathways. For instance, some pyridazine derivatives inhibit calcium ion influx, which is essential for platelet aggregation . This inhibition can lead to antiplatelet and anti-inflammatory effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- can be compared with other similar compounds such as pyrimidine and pyrazine derivatives. While all three compounds contain nitrogen atoms in their ring structures, pyridazine has nitrogen atoms at positions 1 and 2, pyrimidine at positions 1 and 3, and pyrazine at positions 1 and 4 . This difference in nitrogen atom positioning can lead to variations in their chemical reactivity and biological activities. Pyridazine derivatives are particularly known for their broad spectrum of pharmacological activities, making them unique compared to their counterparts .
Similar Compounds
Pyrimidine: Contains nitrogen atoms at positions 1 and 3.
Pyrazine: Contains nitrogen atoms at positions 1 and 4.
Pyridazinone: A derivative of pyridazine with a keto functionality at position 3.
Properties
CAS No. |
209848-45-3 |
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Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
3-tert-butylsulfinyl-6-methoxypyridazine |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)14(12)8-6-5-7(13-4)10-11-8/h5-6H,1-4H3 |
InChI Key |
DNFVRCNRBBWZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)C1=NN=C(C=C1)OC |
Origin of Product |
United States |
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